molecular formula C10H8ClN3 B1459780 2-Chloro-4-phenylpyrimidin-5-amine CAS No. 1812201-89-0

2-Chloro-4-phenylpyrimidin-5-amine

Cat. No.: B1459780
CAS No.: 1812201-89-0
M. Wt: 205.64 g/mol
InChI Key: UWGSTVPSHUMDSV-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylpyrimidin-5-amine is an organic compound with the molecular formula C10H8ClN3 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenylpyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with aniline under specific conditions. One common method includes:

    Starting Materials: 2-chloropyrimidine and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a temperature of around 100-120°C for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenylpyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted pyrimidines.

    Oxidation: Products include pyrimidine N-oxides.

    Reduction: Products include amine derivatives.

Scientific Research Applications

2-Chloro-4-phenylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-phenylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with aromatic systems in biological targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

2-chloro-4-phenylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-6-8(12)9(14-10)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSTVPSHUMDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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